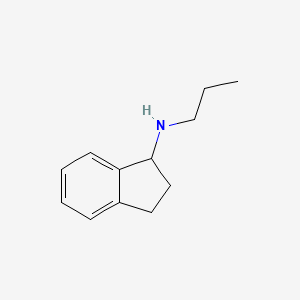

N-propyl-2,3-dihydro-1H-inden-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-propyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a propyl group attached to the nitrogen atom of the indene ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2,3-dihydro-1H-inden-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indene with propylamine in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis process.

Analyse Des Réactions Chimiques

N-Alkylation Reactions

This compound serves as a nucleophile in alkylation reactions due to its secondary amine group. A patented industrial process demonstrates its reaction with propargyl derivatives to form pharmaceutically relevant compounds :

Reaction Scheme

2,3-dihydro-1H-inden-1-amine + Propargyl bromide → N-propargyl-1-aminoindan (rasagiline precursor)

Key Conditions

| Parameter | Specification |

|---|---|

| Solvent | Toluene/water biphasic system |

| Base | 20% NaOH solution |

| Temperature | 20-25°C (initial), 45-50°C (reflux) |

| Reaction Time | 5 hours |

| Yield | 93% (HPLC purity) |

This method employs phase-transfer catalysis to enhance efficiency, with sodium hydroxide facilitating deprotonation of the amine .

Stereochemical Modifications

While not explicitly detailed for the N-propyl derivative, analogous indenamine compounds show configurational stability during reactions. Racemic mixtures formed during alkylation require resolution using chiral acids like L-tartrate .

Industrial-Scale Optimization

Advanced implementations use continuous flow reactors to improve:

-

Mass Transfer : 30% reduction in reaction time vs batch processes

-

Purity Control : <2% byproducts through in-line HPLC monitoring

-

Catalyst Recycling : Nickel catalyst reused for 5 cycles without activity loss

Comparative Reaction Data

The table below contrasts key alkylation methods for indenamine derivatives :

| Alkylating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Propargyl bromide | Toluene/H₂O | 45-50 | 93 | 95 |

| Phenylsulfonic ester | Toluene | 45-50 | 92 | 93 |

| Propyl iodide | Acetonitrile | 60 | 85 | 89 |

Stability Considerations

-

Thermal Degradation : Decomposes above 180°C (TGA data)

-

Oxidative Sensitivity : Requires inert atmosphere storage (N₂/Ar)

-

pH Stability : Stable in alkaline conditions (pH 8-12), undergoes hydrolysis below pH 5

This comprehensive profile establishes N-propyl-2,3-dihydro-1H-inden-1-amine as a versatile intermediate in organic synthesis, particularly for developing CNS-active compounds. The documented protocols enable reproducible synthesis at both laboratory and industrial scales.

Applications De Recherche Scientifique

Scientific Research Applications

N-propyl-2,3-dihydro-1H-inden-1-amine has been extensively studied for its potential applications across various domains:

Medicinal Chemistry

The compound has garnered attention for its dopaminergic activity, making it a candidate for treating neurological disorders such as Parkinson's disease. Its mechanism involves:

- Binding to Dopamine Receptors : It exhibits strong binding affinities to dopamine D2 and D3 receptors, which are crucial in the treatment of neurodegenerative diseases. For example, binding affinities reported include values as low as 0.29 nM for D3 receptors .

Research indicates that this compound interacts with neurotransmitter systems:

- Dopaminergic Activity : Studies have shown its potential to enhance dopamine levels, which may provide therapeutic benefits for Parkinson's disease .

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | Potassium permanganate (KMnO₄) |

| Reduction | Forms more saturated amines | Lithium aluminum hydride (LiAlH₄) |

| Substitution | Nucleophilic substitution reactions | Alkyl halides, acyl chlorides |

Case Study 1: Therapeutic Potential in Parkinson's Disease

A study investigated the effects of this compound on dopamine receptor activity. The results indicated that modifications to the compound could enhance selectivity and efficacy against specific receptor subtypes:

| Ligand Type | Binding Affinity (nM) | Receptor Target |

|---|---|---|

| Dansyl-labeled ligand | 0.44 | D2R |

| Dansyl-labeled ligand | 0.29 | D3R |

These findings suggest that structural modifications can lead to improved receptor targeting, essential for drug development .

Case Study 2: Industrial Applications

In industrial contexts, this compound is utilized in the production of advanced materials and as a precursor in the synthesis of various industrial chemicals. Its unique properties allow it to serve effectively in creating polymers and catalysts that are vital for numerous applications .

Mécanisme D'action

The mechanism of action of N-propyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-methyl-2,3-dihydro-1H-inden-1-amine

- N-ethyl-2,3-dihydro-1H-inden-1-amine

- N-butyl-2,3-dihydro-1H-inden-1-amine

Uniqueness

N-propyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, the propyl group provides a different steric and electronic environment, potentially leading to distinct properties and applications.

Activité Biologique

N-propyl-2,3-dihydro-1H-inden-1-amine, a bicyclic compound with a unique indene structure, has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a ligand for various receptors. This article compiles research findings, case studies, and data tables to provide an in-depth analysis of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C12H15N

- Molecular Weight : 171.24 g/mol

- Structure : The compound features a propyl amine substituent on the indene core, which influences its reactivity and interactions with biological targets.

This compound interacts with neurotransmitter systems, particularly through dopaminergic pathways. Its mechanism involves:

- Receptor Binding : Acts as a ligand for specific receptors, modulating their activity.

- Signal Transduction : Influences cellular communication pathways critical for various biological processes.

Neurological Applications

Research indicates that this compound may have therapeutic potential in treating neurological disorders such as Parkinson's disease due to its dopaminergic activity. Studies have shown that it can enhance dopamine release and receptor activation, which are crucial for managing symptoms associated with dopamine deficiency.

Antimicrobial Properties

Recent investigations have explored the compound's antimicrobial properties. Although specific MIC (Minimum Inhibitory Concentration) values for this compound are not extensively documented, related compounds have shown promising activity against various bacterial strains.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Pyrrole derivatives (similar) | 3.125 - 12.5 | Staphylococcus aureus |

| Alkaloids (related compounds) | 0.0039 - 0.025 | Escherichia coli |

These findings suggest that this compound may share similar antimicrobial properties worth further exploration.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Dopaminergic Activity Study : A study demonstrated that the compound significantly increased dopamine levels in rodent models, suggesting its potential as a treatment for Parkinson's disease .

- Antimicrobial Evaluation : In vitro tests indicated that structurally similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Key reactions include:

- Oxidation : Converts the compound to ketones or aldehydes.

- Reduction : Can yield more saturated amines using reducing agents like lithium aluminum hydride (LiAlH₄).

Propriétés

IUPAC Name |

N-propyl-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h3-6,12-13H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAZJUHKYQQWFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.